REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[OH:15])=[CH:5][CH:4]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].O.S(=O)(=O)(O)O>C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=[O:15])=[CH:7][CH:8]=1 |f:1.2.3|
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Name
|
|
Quantity
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146 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C1C(CCCC1)O
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Name
|
|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
69.9 g
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Type
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reactant
|
Smiles
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[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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355 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
53.2 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Type
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CUSTOM
|
Details
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while stirring vigorously
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
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Type
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TEMPERATURE
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Details
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cooling in an ice bath so that the internal temperature
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Type
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CUSTOM
|
Details
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did not exceed 10° C
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Type
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ADDITION
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Details
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After completion of the addition the reaction mixture
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Type
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STIRRING
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Details
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was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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After separating the phases the aqueous phase
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Type
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EXTRACTION
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Details
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was then extracted twice with 200 ml of diethyl ether
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Type
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WASH
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Details
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The combined organic phases were washed twice with 200 ml of saturated sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
After removing the solvent
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Type
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DISTILLATION
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Details
|
by distillation the remaining oil
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Type
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DISTILLATION
|
Details
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was distilled
|
Type
|
CUSTOM
|
Details
|
passing over at 128–134° C./0.05 bar
|
Type
|
CUSTOM
|
Details
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was collected
|
Type
|
CUSTOM
|
Details
|
After crystallisation from n-hexane 130 g of colourless crystals with a melting point of 90° C.
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Type
|
CUSTOM
|
Details
|
were obtained (90% of theory)
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Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1C(CCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |